2-(4-(Indolizin-2-yl)phenyl)ethanol
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Overview
Description
2-(4-(Indolizin-2-yl)phenyl)ethanol is a chemical compound that features an indolizine moiety attached to a phenyl ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Indolizin-2-yl)phenyl)ethanol typically involves the formation of the indolizine ring followed by its attachment to the phenyl ring and subsequent introduction of the ethanol group. One common method involves the use of transition metal-catalyzed reactions and oxidative coupling . For instance, the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone can yield the desired indolizine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Indolizin-2-yl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the indolizine ring or the phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(Indolizin-2-yl)phenyl)acetaldehyde or 2-(4-(Indolizin-2-yl)phenyl)acetic acid .
Scientific Research Applications
2-(4-(Indolizin-2-yl)phenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(4-(Indolizin-2-yl)phenyl)ethanol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 2-(4-(Indolizin-2-yl)phenyl)ethanol and exhibit similar biological activities.
Indolizine derivatives: Other indolizine-based compounds, such as those used in dye synthesis, also share structural features and applications.
Uniqueness
This compound is unique due to the presence of both an indolizine ring and an ethanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
62705-85-5 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-indolizin-2-ylphenyl)ethanol |
InChI |
InChI=1S/C16H15NO/c18-10-8-13-4-6-14(7-5-13)15-11-16-3-1-2-9-17(16)12-15/h1-7,9,11-12,18H,8,10H2 |
InChI Key |
STMYARKWDGNLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)CCO |
Origin of Product |
United States |
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